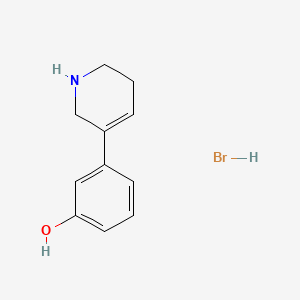
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide is a chemical compound with the molecular formula C11H15NO·HBr. It is known for its unique structure, which includes a phenol group and a tetrahydropyridine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide typically involves the reaction of 3-(1,2,5,6-tetrahydropyridin-3-yl)phenol with hydrobromic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Analyse Des Réactions Chimiques
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Applications De Recherche Scientifique
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Researchers study its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide can be compared with other similar compounds, such as:
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrochloride: Similar structure but different counterion.
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, sulfate: Similar structure but different counterion and potential different solubility and reactivity.
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, acetate: Similar structure but different ester group. The uniqueness of this compound lies in its specific counterion (hydrobromide), which can influence its solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
83010-42-8 |
|---|---|
Formule moléculaire |
C11H14BrNO |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
3-(1,2,3,6-tetrahydropyridin-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C11H13NO.BrH/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10;/h1,3-5,7,12-13H,2,6,8H2;1H |
Clé InChI |
GBGTZARQIFVLPE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(=C1)C2=CC(=CC=C2)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


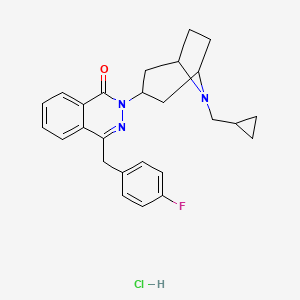
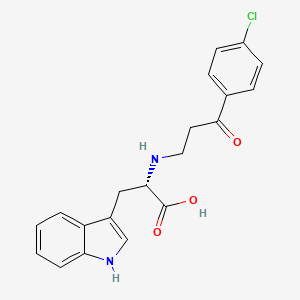
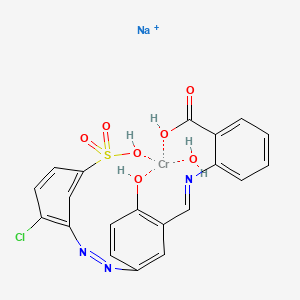
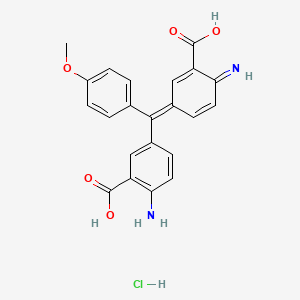
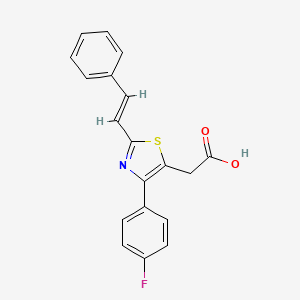
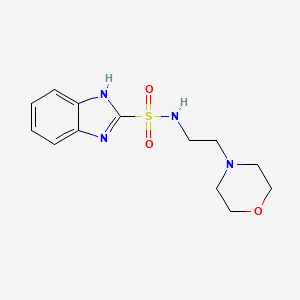
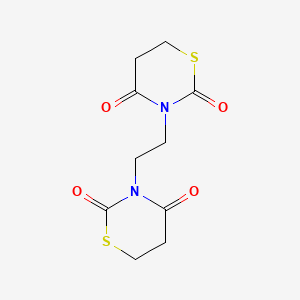
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
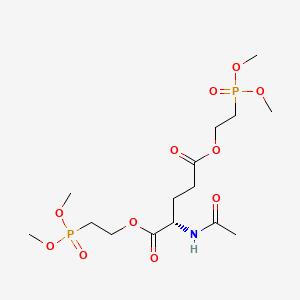
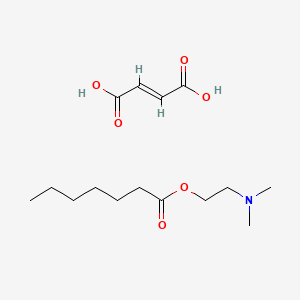


![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)

